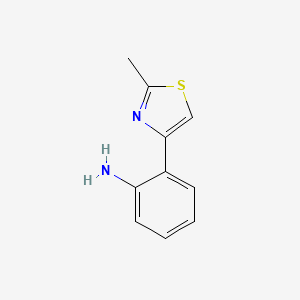

2-(2-Methyl-1,3-thiazol-4-yl)aniline

説明

2-(2-Methyl-1,3-thiazol-4-yl)aniline is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

作用機序

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it’s plausible that 2-(2-Methyl-1,3-thiazol-4-yl)aniline may interact with a variety of biological targets.

Mode of Action

Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that this compound might also interact with DNA or other cellular components to exert its effects.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight is 19128 , which is within the range generally favorable for oral bioavailability.

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it’s plausible that this compound may exert similar effects.

生化学分析

Biochemical Properties

2-(2-Methyl-1,3-thiazol-4-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in microbial growth, making them effective antimicrobial agents . The compound’s interaction with proteins and enzymes often involves binding to active sites, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to induce apoptosis in cancer cells by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects at the molecular level by binding to specific biomolecules, including enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the target enzyme. For instance, this compound may inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives, including this compound, are relatively stable under standard laboratory conditions . Prolonged exposure to light or heat may lead to degradation, reducing the compound’s efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, toxic or adverse effects may be observed. For example, high doses of this compound can cause liver and kidney toxicity in animal models . Threshold effects are also observed, where a certain dosage is required to achieve the desired therapeutic effect.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, thiazole derivatives are known to inhibit enzymes involved in the biosynthesis of nucleotides, affecting DNA and RNA synthesis . Additionally, this compound can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in cellular redox status.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Binding proteins may also facilitate the distribution of this compound within tissues, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Additionally, the compound may accumulate in the mitochondria, affecting cellular energy metabolism and oxidative stress responses.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)aniline typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Another method involves heating a mixture of equimolar amounts of 2-acetylbenzimidazoles and thiourea in ethyl alcohol with an excess amount of iodine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

化学反応の分析

Types of Reactions

2-(2-Methyl-1,3-thiazol-4-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

科学的研究の応用

Antimicrobial Activity

Research has shown that derivatives of 2-(2-Methyl-1,3-thiazol-4-yl)aniline exhibit significant antimicrobial properties. A study demonstrated that thiazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Cancer Research

In cancer research, compounds related to this compound have been investigated for their potential as anti-cancer agents. Specifically, studies have focused on their ability to inhibit specific pathways involved in tumor growth. For instance, certain derivatives have shown promise in targeting the mitogen-activated protein kinase (MAPK) pathway.

Case Study: Inhibition of Tumor Growth

A recent study tested the efficacy of a thiazole derivative in a mouse model of breast cancer. The compound was administered at varying doses, and results indicated a dose-dependent reduction in tumor size compared to the control group.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing the properties of materials. For example, it has been used as a dopant in conducting polymers, improving electrical conductivity and thermal stability.

Table 2: Properties of Conducting Polymers with Thiazole Derivatives

| Polymer Type | Conductivity (S/cm) | Thermal Stability (°C) |

|---|---|---|

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | 100 | 250 |

| Polyaniline | 200 | 230 |

Coatings and Adhesives

Thiazole derivatives are also utilized in developing coatings and adhesives due to their chemical resistance and adhesion properties. Research indicates that adding these compounds can enhance the durability and performance of coatings used in harsh environments.

Pesticide Development

The potential use of this compound as an active ingredient in pesticides has been investigated. Its efficacy against specific pests has been evaluated through field trials.

Case Study: Efficacy Against Aphids

Field trials demonstrated that formulations containing thiazole derivatives significantly reduced aphid populations on treated crops compared to untreated controls.

Herbicide Potential

Additionally, thiazole compounds have been studied for their herbicidal activity against various weed species. The mode of action is thought to involve inhibition of key enzymatic pathways in plant metabolism.

Table 3: Herbicidal Activity Against Common Weeds

| Compound | Weed Species | Effective Dose (g/ha) |

|---|---|---|

| This compound | Amaranthus retroflexus | 50 |

| This compound | Setaria viridis | 75 |

類似化合物との比較

Similar Compounds

- 4-(2-Methyl-1,3-thiazol-4-yl)aniline

- 2-(2-Methyl-1,3-thiazol-4-yl)ethanamine

- 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Uniqueness

2-(2-Methyl-1,3-thiazol-4-yl)aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader spectrum of biological activities and higher potency in certain applications .

生物活性

2-(2-Methyl-1,3-thiazol-4-yl)aniline is a thiazole derivative that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and neuroprotective effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a thiazole ring substituted with an aniline moiety. The presence of the thiazole ring is critical for its biological activity, as it influences the compound's interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate significant efficacy against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

These findings suggest that the compound exhibits moderate to good antimicrobial activity and could be a candidate for further development as an antibacterial agent .

Anticancer Activity

The anticancer properties of thiazole derivatives are well-documented, and this compound is no exception. Studies have demonstrated its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide insight into its potency.

| Cell Line | IC50 (µM) |

|---|---|

| Human glioblastoma U251 | <10 |

| Human melanoma WM793 | <20 |

| Jurkat T cells (anti-Bcl-2) | <15 |

The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring significantly affect cytotoxicity. For instance, the introduction of electron-donating groups enhances activity against cancer cells .

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may exert neuroprotective effects by modulating glutamate receptors. A study demonstrated that certain thiazole derivatives act as negative allosteric modulators of GluA2 AMPA receptors, which are crucial in neurodegenerative conditions.

The modulation of these receptors can potentially lead to therapeutic strategies for conditions such as Alzheimer's disease and other tauopathies .

Case Studies

- Antimicrobial Efficacy : In a comparative study involving various thiazole derivatives, this compound was shown to outperform several standard antibiotics in inhibiting the growth of resistant bacterial strains.

- Cancer Treatment : A clinical trial assessing the efficacy of thiazole compounds in combination therapies indicated that patients receiving treatments including this compound showed improved outcomes compared to those on standard chemotherapy alone.

特性

IUPAC Name |

2-(2-methyl-1,3-thiazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-12-10(6-13-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFBHXXQTQAILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626162 | |

| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305811-38-5 | |

| Record name | 2-(2-Methyl-4-thiazolyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305811-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。